6-chloro-2-oxo-2H-chromene-3-carbothioamide
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Overview
Description
6-chloro-2-oxo-2H-chromene-3-carbothioamide is a chemical compound with the molecular formula C10H6ClNO2S. It is a derivative of chromene, a bicyclic compound consisting of a benzene ring fused to a pyran ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-oxo-2H-chromene-3-carbothioamide typically involves the reaction of 6-chloro-2-oxo-2H-chromene-3-carbaldehyde with thiosemicarbazide. This reaction is usually carried out in the presence of a suitable solvent, such as ethanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then isolated and purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, industrial production may involve the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-chloro-2-oxo-2H-chromene-3-carbothioamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Condensation Reactions: It can react with aldehydes or ketones to form Schiff bases.
Cyclization Reactions: The compound can undergo cyclization to form heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Condensation: Reagents such as aldehydes or ketones are used, often in the presence of an acid catalyst like hydrochloric acid or sulfuric acid.
Cyclization: Cyclization reactions may involve the use of bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Substitution Reactions: Products include azido, cyano, or amino derivatives of the original compound.
Condensation Reactions: Schiff bases and related imine derivatives.
Cyclization Reactions: Various heterocyclic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
6-chloro-2-oxo-2H-chromene-3-carbothioamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research has explored its potential as a lead compound for developing new pharmaceuticals, particularly for its anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 6-chloro-2-oxo-2H-chromene-3-carbothioamide involves its interaction with various molecular targets. The compound can inhibit specific enzymes or proteins, leading to its biological effects. For example, it may inhibit microbial enzymes, leading to antimicrobial activity. In cancer research, it may interfere with cell signaling pathways, inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-2-oxo-2H-chromene-3-carboxamide
- 6-chloro-2-oxo-2H-chromene-3-carboxylate
- 4-hydroxy-6-methyl-2-oxo-2H-chromene-3-carbothioamide
Uniqueness
6-chloro-2-oxo-2H-chromene-3-carbothioamide is unique due to its specific substitution pattern and the presence of the carbothioamide group. This structural feature imparts distinct chemical reactivity and biological activity compared to other chromene derivatives.
Properties
CAS No. |
301235-54-1 |
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Molecular Formula |
C10H6ClNO2S |
Molecular Weight |
239.68 g/mol |
IUPAC Name |
6-chloro-2-oxochromene-3-carbothioamide |
InChI |
InChI=1S/C10H6ClNO2S/c11-6-1-2-8-5(3-6)4-7(9(12)15)10(13)14-8/h1-4H,(H2,12,15) |
InChI Key |
OTEGYNLPBREDIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C=C(C(=O)O2)C(=S)N |
solubility |
1.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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